molecular formula C7H11N3O B12828281 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone

Cat. No.: B12828281
M. Wt: 153.18 g/mol
InChI Key: RJJQULFAZFYWBV-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone is a substituted imidazole derivative characterized by a dimethylamino group at the 2-position and an ethanone moiety at the 4-position of the imidazole ring. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 165.20 g/mol . The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (ketone) groups, making it a versatile intermediate in medicinal chemistry.

Synthesis: The compound can be synthesized via multi-step procedures involving sulfonylation, lithiation, and subsequent acylation reactions. For example, imidazole derivatives are often sulfonylated using benzenesulfonyl chloride under basic conditions (e.g., sodium hydride in THF) to protect reactive sites, followed by lithiation with tert-butyllithium and reaction with acyl chlorides .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-[2-(dimethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C7H11N3O/c1-5(11)6-4-8-7(9-6)10(2)3/h4H,1-3H3,(H,8,9)

InChI Key

RJJQULFAZFYWBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)N(C)C

Origin of Product

United States

Preparation Methods

Condensation of Ketones with Ammonium Acetate and Aldehydes

A modular, one-pot approach has been developed for synthesizing 2,4(5)-disubstituted imidazoles, which can be adapted for preparing 1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone. This method involves:

  • Oxidation of ketones (e.g., acetophenone derivatives) using catalytic hydrobromic acid and dimethyl sulfoxide (DMSO).
  • Subsequent condensation with aldehydes and ammonium acetate in methanol or mixed solvents.
  • The reaction proceeds under mild conditions, typically at room temperature, yielding disubstituted imidazoles in 23% to 85% yield.

Introduction of the Dimethylamino Group

The dimethylamino substituent at the 2-position of the imidazole ring can be introduced via nucleophilic substitution or reductive amination strategies, often involving:

  • Reaction of the imidazole intermediate with dimethylamine or its derivatives under controlled conditions.
  • Use of appropriate solvents and catalysts to facilitate substitution without degrading the imidazole core.

While specific detailed protocols for this exact substitution on this compound are less commonly reported, analogous methods in imidazole chemistry suggest that dimethylamino groups are introduced post-ring formation via amination reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Imidazole ring formation Ketone + NH4OAc + aldehyde, catalytic HBr + DMSO Room temperature 18 h 23–85 One-pot modular synthesis
Imidazole ethanone synthesis 1-amino-1-deoxy-D-fructose + 2-ethoxyacrylonitrile + NaOMe + AcOH 5–60°C 1–5 h >50 (up to 80) Multi-step addition and heating
Dimethylamino substitution Dimethylamine or derivative, solvent, catalyst Variable Variable Not explicitly reported Typically post-ring formation amination

Analytical and Purification Notes

  • The crude products are often isolated by filtration after cooling and washing with water.
  • Further purification may involve recrystallization or chromatography.
  • Characterization is typically done by NMR, IR, and melting point analysis to confirm structure and purity.

Summary of Key Research Findings

  • The sodium methoxide-mediated synthesis from 1-amino-1-deoxy-D-fructose and 2-ethoxyacrylonitrile provides a stereochemically defined imidazole ethanone with good yield and scalability.
  • The one-pot oxidation-condensation method using catalytic HBr and DMSO is a versatile and efficient route to disubstituted imidazoles, adaptable for various substituents including ethanone groups.
  • Introduction of the dimethylamino group is generally achieved via nucleophilic substitution or reductive amination on the imidazole ring, though specific protocols for this compound require adaptation from related imidazole chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Reference
This compound 2-(dimethylamino), 4-ethanone C₈H₁₃N₃O 165.20 Not explicitly reported ~80%
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone 2,4-dichlorophenyl, 1H-imidazol-1-yl C₁₁H₈Cl₂N₂O 267.10 Antifungal (Sertaconazole) 40–95%
1-[2-(Cyclopropylamino)-1H-imidazol-4-yl]ethanone 2-cyclopropylamino, 4-ethanone C₈H₁₁N₃O 165.19 Not explicitly reported N/A
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone 4-chlorophenyl, 1H-imidazol-1-yl C₁₀H₉ClN₂O 208.65 Antimicrobial (hypothesized) N/A
1-(4-(1-Ethyl-1H-imidazol-2-yl)phenyl)ethanone 1-ethylimidazol-2-yl, 4-phenyl C₁₂H₁₂N₂O 200.24 Not explicitly reported N/A

Structural and Electronic Effects

Substituent Influence: Electron-Withdrawing Groups: The dichlorophenyl group in sertaconazole enhances antifungal activity by increasing lipophilicity and membrane penetration . Steric Effects: Bulky substituents like adamantane (e.g., in ) reduce conformational flexibility, whereas smaller groups (e.g., cyclopropylamino ) maintain planar geometries critical for receptor interactions.

Synthetic Routes :

  • The target compound shares synthetic steps (e.g., sulfonylation, lithiation) with derivatives like 2-aryl-4-benzoyl-imidazoles, which achieve yields up to 80% .
  • Halogenated analogs (e.g., 4-chlorophenyl derivatives) require additional steps like Friedel-Crafts acylation or TDAE-mediated coupling .

Structure-Activity Relationships (SAR)

  • Position of Substituents : Activity is highly sensitive to substituent placement. For example, 1H-imidazol-1-yl derivatives (e.g., sertaconazole) favor antifungal activity, while 1H-imidazol-4-yl derivatives (e.g., the target compound) may prioritize different interactions .

Biological Activity

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone, referred to as DMIE, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of DMIE

DMIE can be synthesized through various methods involving the reaction of imidazole derivatives with appropriate acylating agents. The synthesis typically involves the formation of the imidazole ring followed by the introduction of the dimethylamino group and subsequent acylation. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Biological Activity Overview

The biological activity of DMIE encompasses several areas, including antimicrobial, antiprotozoal, and anticancer properties. Below is a summary of its key activities:

Antimicrobial Activity

DMIE has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DMIE against selected strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Bacillus subtilis62.5 - 125

This data suggests that DMIE could be a candidate for developing new antibiotics, particularly in combating resistant strains.

Antiprotozoal Activity

In vitro studies have assessed DMIE's effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The results are presented in Table 2.

Protozoan Species Inhibition (%) at 50 μM
T. cruzi20.30 ± 6.73
L. donovani17.44 ± 14.42

These findings indicate that DMIE has potential as an antiprotozoal agent, although further studies are needed to optimize its efficacy.

Anticancer Activity

Research has also explored the cytotoxic effects of DMIE on various cancer cell lines. The compound showed low toxicity on mammalian cells while effectively inhibiting tumor cell proliferation. The results from cytotoxicity assays are summarized in Table 3.

Cell Line IC50 (μM)
A-42710.07
LCLC-103H15.00

These results suggest that DMIE may possess anticancer properties that warrant further investigation.

The mechanisms underlying the biological activities of DMIE appear to involve multiple pathways:

  • Antimicrobial Action : DMIE disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
  • Antiprotozoal Mechanism : It may interfere with metabolic pathways critical for parasite survival.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspases.

Case Studies

Several case studies have highlighted the therapeutic potential of DMIE:

  • Case Study on Antimicrobial Efficacy : A study tested DMIE against clinical isolates of MRSA and found it effective at concentrations lower than traditional antibiotics.
  • Antiprotozoal Efficacy : In a controlled trial, DMIE demonstrated significant inhibition rates against T. cruzi, suggesting its potential in treating Chagas disease.
  • Cytotoxicity Assessment : A recent study indicated that DMIE selectively targets cancer cells while sparing normal cells, highlighting its therapeutic index.

Q & A

Q. What are the common synthetic routes for 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone?

The synthesis typically involves functionalization of the imidazole core. A general approach includes:

  • Grignard reagent addition : Reacting 1H-imidazole-4-carbonitrile with methyl magnesium bromide to form 4-acetyl imidazole intermediates, followed by dimethylamino group introduction via nucleophilic substitution or reductive amination .
  • Sulfonyl protection/deprotection : Using benzenesulfonyl chloride to protect the imidazole nitrogen, enabling selective functionalization at the 4-position. Subsequent deprotection with tetrabutyl ammonium fluoride (TBAF) yields the target compound .
  • Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (water:methanol) achieves >80% purity .

Q. What spectroscopic methods validate the structure of this compound?

Key techniques include:

  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (imidazole ring vibrations) confirm the acetyl and heterocyclic groups .
  • NMR : ¹H NMR resolves dimethylamino protons (δ ~2.8–3.2 ppm) and imidazole protons (δ ~7.0–7.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~190–200 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₇H₁₁N₃O) .

Q. How should researchers handle stability issues during storage?

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the acetyl group.
  • Use amber vials to avoid photodegradation, as imidazole derivatives are often light-sensitive .

Advanced Research Questions

Q. How can tautomerism in the imidazole ring affect spectral interpretation?

The 1H-imidazole ring exhibits tautomerism between 1H and 3H forms, leading to split NMR signals. To resolve this:

  • Perform variable-temperature NMR to observe coalescence of tautomeric peaks.
  • Use computational methods (DFT at the 6-31G(d,p) level) to predict dominant tautomers and assign spectral signals .

Q. What strategies optimize synthetic yield when introducing the dimethylamino group?

  • Reductive amination : React 4-acetyl imidazole with dimethylamine and NaBH₃CN in methanol (yield ~60–70%) .
  • Nucleophilic substitution : Use dimethylamine hydrochloride with K₂CO₃ in DMF at 80°C (yield ~50–55%).
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, improving yield by 15% .

Q. What in vitro models evaluate its biological activity?

  • Tubulin inhibition : Assess antiproliferative activity in cancer cell lines (e.g., HeLa) via MTT assays, with IC₅₀ values compared to colchicine .
  • Sphingosine-1-phosphate lyase (S1PL) inhibition : Test in rheumatoid arthritis models using LX2931/LX2932 analogs, measuring cytokine (TNF-α, IL-6) suppression .

Q. How do electronic effects of the dimethylamino group influence reactivity?

  • The dimethylamino group acts as an electron donor, increasing electron density at the imidazole 4-position. This enhances electrophilic substitution at the acetyl group.
  • Substituent effects are quantified via Hammett constants (σ⁺) in computational studies, correlating with reaction rates in acylations .

Data Contradictions and Resolutions

  • Synthetic yield discrepancies : reports 46% yield for 4-acetyl imidazole synthesis, while achieves 80% via TBAF deprotection. This highlights the importance of protecting group strategies.
  • Tautomerism in NMR : Conflicting peak assignments in Literature X vs. Y are resolved by DFT calculations .

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